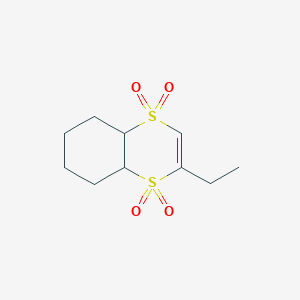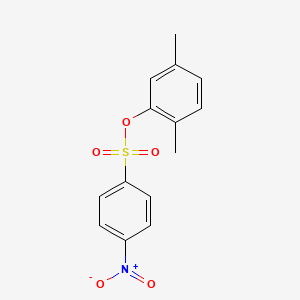
2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with nitro and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethylphenyl with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonates with various functional groups.
Reduction: 2,5-Dimethylphenyl 4-aminobenzene-1-sulfonate.
Oxidation: 2,5-Dimethylphenyl 4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylphenyl 4-nitrobenzene-1-sulfonate
- 2,5-Dimethylphenyl 3-nitrobenzene-1-sulfonate
- 2,5-Dimethylphenyl 4-methylbenzene-1-sulfonate
Uniqueness
2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate is unique due to the specific positioning of the nitro and dimethyl groups, which influence its reactivity and interaction with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
51821-10-4 |
|---|---|
Fórmula molecular |
C14H13NO5S |
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-10-3-4-11(2)14(9-10)20-21(18,19)13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3 |
Clave InChI |
ZHGPEJSJVGXUJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
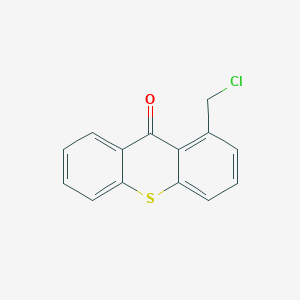
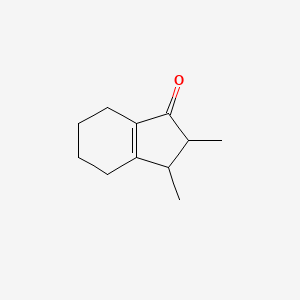
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
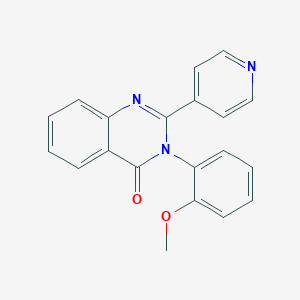
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)


